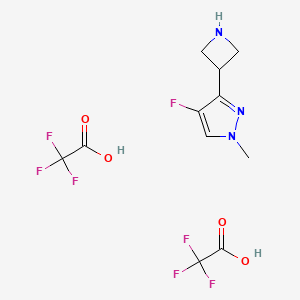
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole; bis(trifluoroacetic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole; bis(trifluoroacetic acid) is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring substituted with an azetidine group, a fluorine atom, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azetidine and pyrazole precursors.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.
Substitution Reactions: The azetidine group is introduced through a substitution reaction, where the pyrazole ring is reacted with an azetidine derivative.
Methylation: The methyl group is added through a methylation reaction using a methylating agent like methyl iodide.
Formation of the Bis(trifluoroacetic acid) Salt: The final step involves the formation of the bis(trifluoroacetic acid) salt by reacting the compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Coupling: Boronic acids, palladium catalysts; typically in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(azetidin-3-yl)-3-fluoroazetidine, bis(trifluoroacetic acid)
- 1-(azetidin-3-yl)azetidine; bis(trifluoroacetic acid)
- 1-(Azetidin-3-yl)azetidin-3-ol, bis(trifluoroacetic acid)
Uniqueness
3-(azetidin-3-yl)-4-fluoro-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azetidine group, fluorine atom, and methyl group in the pyrazole ring differentiates it from other similar compounds, making it a valuable molecule for various research applications.
Propiedades
Fórmula molecular |
C11H12F7N3O4 |
|---|---|
Peso molecular |
383.22 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-4-fluoro-1-methylpyrazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10FN3.2C2HF3O2/c1-11-4-6(8)7(10-11)5-2-9-3-5;2*3-2(4,5)1(6)7/h4-5,9H,2-3H2,1H3;2*(H,6,7) |
Clave InChI |
YKUHCONOBSDVKI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C2CNC2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methanaminehydrochloride,cis](/img/structure/B13514697.png)
![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-9,9-difluoro-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13514703.png)
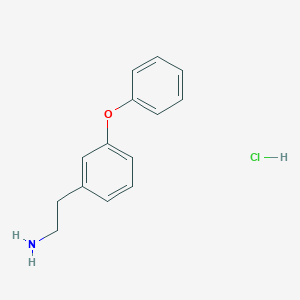
![4-chloro-6H,7H-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13514708.png)
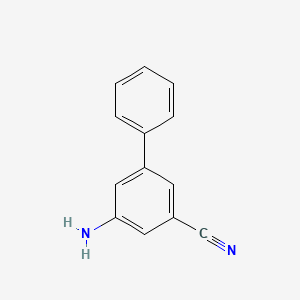
![Methyl 3-fluoro-4-{[2-(morpholin-4-yl)ethyl]amino}benzoate](/img/structure/B13514711.png)
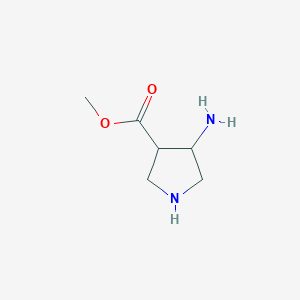


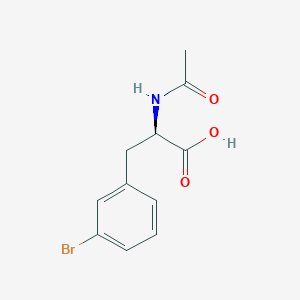

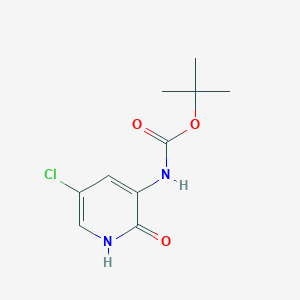
![5-[(2S)-pyrrolidin-2-yl]-1,2,4-oxadiazolehydrochloride](/img/structure/B13514758.png)
![[(4-Aminopentyl)carbamoyl]formicacidhydrochloride](/img/structure/B13514761.png)
